![molecular formula C8H22N4 B14663045 N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine CAS No. 38361-92-1](/img/structure/B14663045.png)
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine is a complex organic compound with a molecular formula of C8H22N4. This compound is characterized by the presence of multiple amine groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in the synthesis of other complex molecules and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine typically involves the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield amides or nitriles, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N2-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine involves its interaction with various molecular targets, including enzymes and metal ions. The compound can form stable complexes with metal ions, which can inhibit or activate specific enzymatic pathways. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the dimethyl groups.
Triethylenetetramine: Contains an additional ethylene group.
Ethylenediamine: A simpler compound with only two amine groups.
Uniqueness
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine is unique due to its multiple amine groups and the presence of dimethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
38361-92-1 |
|---|---|
Formule moléculaire |
C8H22N4 |
Poids moléculaire |
174.29 g/mol |
Nom IUPAC |
N'-[2-[2-(dimethylamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-12(2)8-7-11-6-5-10-4-3-9/h10-11H,3-9H2,1-2H3 |
Clé InChI |
LWJQXXZIHDQCPT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


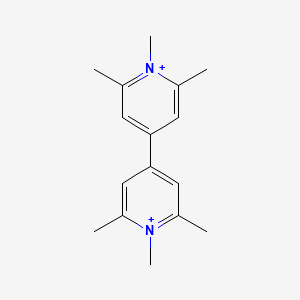
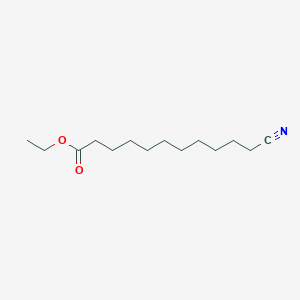
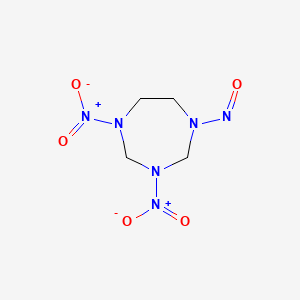
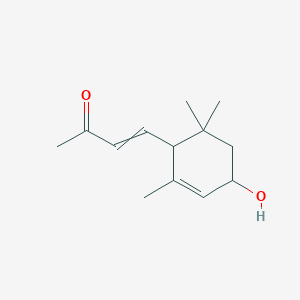
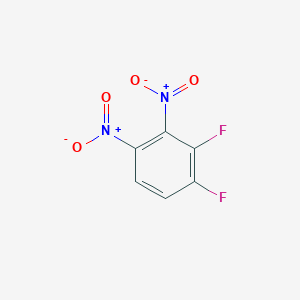
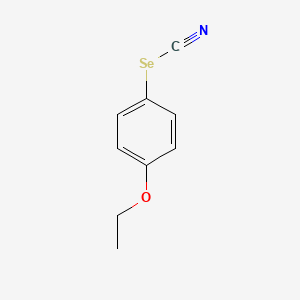
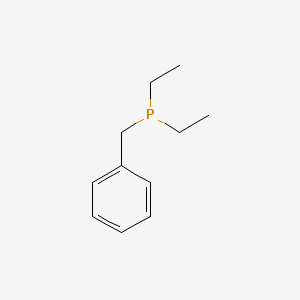
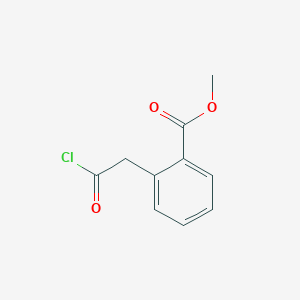
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)


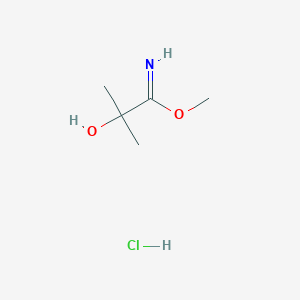
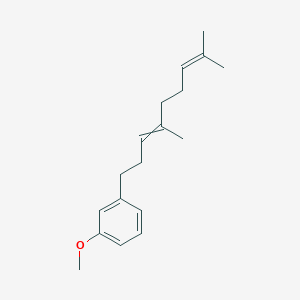
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
